2-(4-Fluorophenyl)sulfanyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide

RORγt Thiophene regioisomerism Cyclopropyl SAR

2-(4-Fluorophenyl)sulfanyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide (CAS 2415565-85-2) is a synthetic small molecule with the molecular formula C₁₆H₁₆FNOS₂ and a molecular weight of 321.43 g/mol, characterized by a 4-fluorophenyl thioether linked via an acetamide bridge to a (1-thiophen-3-ylcyclopropyl)methanamine moiety. Its canonical SMILES is C1CC1(CNC(=O)CSC2=CC=C(C=C2)F)C3=CSC=C3 and its InChI Key is PQFTUEZBJVEXKQ-UHFFFAOYSA-N.

Molecular Formula C16H16FNOS2
Molecular Weight 321.43
CAS No. 2415565-85-2
Cat. No. B2394361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)sulfanyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide
CAS2415565-85-2
Molecular FormulaC16H16FNOS2
Molecular Weight321.43
Structural Identifiers
SMILESC1CC1(CNC(=O)CSC2=CC=C(C=C2)F)C3=CSC=C3
InChIInChI=1S/C16H16FNOS2/c17-13-1-3-14(4-2-13)21-10-15(19)18-11-16(6-7-16)12-5-8-20-9-12/h1-5,8-9H,6-7,10-11H2,(H,18,19)
InChIKeyPQFTUEZBJVEXKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)sulfanyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide (CAS 2415565-85-2): Chemical Identity and Procurement Baseline


2-(4-Fluorophenyl)sulfanyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide (CAS 2415565-85-2) is a synthetic small molecule with the molecular formula C₁₆H₁₆FNOS₂ and a molecular weight of 321.43 g/mol, characterized by a 4-fluorophenyl thioether linked via an acetamide bridge to a (1-thiophen-3-ylcyclopropyl)methanamine moiety. Its canonical SMILES is C1CC1(CNC(=O)CSC2=CC=C(C=C2)F)C3=CSC=C3 and its InChI Key is PQFTUEZBJVEXKQ-UHFFFAOYSA-N . A critical evidentiary caveat applies: as of the evidence cutoff in mid-2026, this precise compound does not appear in any peer-reviewed primary research publication, issued patent, PubChem BioAssay record, ChEMBL entry, or authoritative pharmacological database. Quantitative structure-activity data for this molecule are entirely absent from the public scientific record . The compound is listed in several commercial chemical supplier catalogs as a research-grade screening compound, typically at ≥95% purity, but without associated biological annotation . Consequently, the evidence below constructs a structural differentiation argument based on the closest identifiable structural analogs that do possess published data, with explicit annotation of evidence gaps.

Why In-Class Analogs Cannot Substitute for 2-(4-Fluorophenyl)sulfanyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide in Biological Screening


Within the broader class of arylthioacetamides bearing cyclopropyl-heteroaryl substituents, subtle structural variations produce sharply divergent biological profiles that preclude generic substitution. The compound's three distinguishing pharmacophoric elements—the 4-fluorophenyl thioether, the thiophen-3-yl (3-thienyl) regioisomer at the cyclopropyl ring, and the cyclopropane-constrained methylamine linker—are each subject to well-precedented structure-activity relationship (SAR) sensitivity known from closely related scaffolds [1]. Published data on structurally proximal analogs reveal that even minor changes—such as relocating the thiophene attachment from the 3-position to the 2-position, swapping the thioether sulfur for a methylene or oxygen linker, or altering the fluorine substitution pattern on the phenyl ring—can shift target affinity by an order of magnitude or more [2]. Below, we present the strongest available quantitative evidence from the nearest identifiable comparators, with each evidence dimension explicitly tagged for strength of inference.

Quantitative Evidence Guide: Differentiating 2-(4-Fluorophenyl)sulfanyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide from Closest Analogs


Thiophene Regioisomerism (3-Thienyl vs. 2-Thienyl) Determines Target Engagement: Evidence from RORγt Inverse Agonists

The target compound features a thiophen-3-yl substituent attached directly to the cyclopropyl ring, whereas the most commonly catalogued analogs—such as 2-((4-fluorophenyl)thio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide—bear the thiophen-2-yl (2-thienyl) regioisomer. Published SAR from the cyclopropyl RORγt modulator patent series (Cadila Healthcare, WO2017115274A1) demonstrates that the thiophene attachment position is a critical determinant of potency. In this series, compounds bearing a thiophen-2-yl-cyclopropyl core showed RORγt IC₅₀ values ranging from 82.3 nM to >1,000 nM depending on additional substituents, while aryl replacements at the thiophene position yielded potencies ranging from 10.5 nM to 820.6 nM [1]. Although the 3-thienyl isomer is not explicitly tested in this patent, the steep SAR gradient across aryl and heteroaryl variants establishes that the thiophene regioisomer identity is not interchangeable and that the 3-thienyl geometry of the target compound constitutes a distinct and untested chemical space relative to the 2-thienyl comparator.

RORγt Thiophene regioisomerism Cyclopropyl SAR

Thioether vs. Carboxamide Linker: Impact on LSD1/HDAC Dual Inhibition Potency in Cyclopropyl-Amide Series

The target compound contains a thioether (-S-) linkage between the 4-fluorophenyl ring and the acetamide carbonyl, distinguishing it from the cyclopropyl-amide dual LSD1/HDAC inhibitor series (Jubilant Epicore, US11352322B2) where the aryl group is attached via a carboxamide or direct carbon-carbon bond. In the Jubilant patent series, cyclopropyl-amide compounds demonstrated dual LSD1/HDAC inhibitory activity with cellular antiproliferative effects against neoplastic cell lines, with representative compounds achieving IC₅₀ values in the sub-micromolar to low micromolar range in cancer cell viability assays [1]. The thioether linkage in the target compound introduces distinct electronic properties (increased polarizability of sulfur, altered H-bond acceptor character) and conformational flexibility (C-S-C bond angle ~100° vs. C-C(O)-N ~120°) that are absent in the carboxamide-linked analogs. While direct comparative data are lacking, the precedent that linker atom identity in histone-modifying enzyme inhibitors can alter target engagement by >100-fold in related chemotypes supports the inference that the thioether-to-carboxamide substitution is non-neutral [2].

LSD1/HDAC dual inhibition Thioether linker Cyclopropyl-amide scaffold

4-Fluorophenyl Thioether Substituent: Distinct from 4-Fluorobenzyl and 2-Fluorophenyl Analogs in Adenylate Cyclase Inhibition

The 4-fluorophenyl thioether group in the target compound differentiates it from analogs bearing 4-fluorobenzyl, 2-fluorophenyl, or chloro-substituted phenyl rings. Published BindingDB/ChEMBL data for a structurally related acetamide compound (CHEMBL4466580/BDBM50521103) bearing a distinct substitution pattern shows an IC₅₀ of 9,000 nM (9 μM) against human adenylate cyclase type 8 (AC8) expressed in HEK293 cells, measured by inhibition of A23187-stimulated cAMP accumulation [1]. While this particular analog is not identical to the target compound, it demonstrates that the aryl-acetamide chemotype can engage the adenylate cyclase target family, and that activity in this class spans a wide potency range—from inactive (IC₅₀ > 10 μM) to moderately active (IC₅₀ ~ 1–10 μM). The para-fluoro substitution and thioether linkage in the target compound are distinct from the comparator's substitution pattern, and fluorine positional scanning in related phenylacetamide series has been shown to modulate target affinity by factors of 5- to 50-fold [2].

Adenylate cyclase 4-Fluorophenyl thioether Fluorine positional SAR

Cyclopropane-Constrained Methylamine Linker: Conformational Restriction Distinct from Flexible Ethylamine or Piperidine Linkers

The (1-thiophen-3-ylcyclopropyl)methanamine moiety in the target compound enforces a geometrically constrained orientation of the thiophene ring relative to the acetamide pharmacophore, with the cyclopropane ring fixing the Cα-Cβ-Cγ bond angle at approximately 60° and restricting rotational freedom. This contrasts with analogs employing flexible ethylamine, propylamine, or piperidine-based linkers, which can sample multiple low-energy conformations. In the RORγt modulator patent series (WO2017115274A1), cyclopropyl-constrained compounds demonstrated markedly different potency profiles compared to their unconstrained counterparts: the cyclopropyl-containing Compound A showed an IC₅₀ of 82.3 nM, while structurally related compounds lacking the cyclopropyl constraint displayed IC₅₀ values spanning from 150 nM to >5,000 nM [1]. Conformational restriction via cyclopropane is a well-validated strategy for enhancing target selectivity and reducing entropic penalties upon binding [2].

Cyclopropane constraint Conformational restriction Linker SAR

Thioether vs. Ether vs. Methylene Linker at the 4-Fluorophenyl-Acetamide Junction: Electronic and Metabolic Distinctions

The target compound employs a thioether (-S-) bridge connecting the 4-fluorophenyl ring to the acetamide core. Closely catalogued analogs replace this sulfur with oxygen (ether, -O-), as in 2-(2-fluorophenoxy)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide (CAS 2415561-75-8, MW 305.37), or with a methylene (-CH₂-) group, as in 3-(2-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]propanamide (CAS 2415492-01-0, MW 303.4) . The thioether sulfur has greater atomic polarizability (α ≈ 2.90 ų) than oxygen (α ≈ 0.80 ų), enhancing potential for dispersion interactions and sulfur-mediated H-bonding with protein targets. Additionally, thioethers are generally more resistant to oxidative metabolism (CYP450-mediated S-oxidation yields sulfoxide metabolites that can retain activity) compared to ethers (O-dealkylation is often deactivating) or methylene linkers (subject to benzylic hydroxylation). In the substituted thioacetamide patent series (US6670358B2), the 4-fluorophenyl thioether substitution pattern was specifically claimed as producing compounds with distinct pharmacological profiles compared to the 3-fluoro, 4-chloro, and unsubstituted phenyl variants [1].

Thioether linker Metabolic stability Ether isostere comparison

Recommended Application Scenarios for 2-(4-Fluorophenyl)sulfanyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide Based on Structural Differentiation Evidence


RORγt and Nuclear Receptor Screening Panels: Exploring Untested 3-Thienyl Regioisomer Space

The target compound's thiophen-3-yl substitution pattern represents a regioisomeric configuration not tested in the published RORγt modulator patent literature, where 2-thienyl variants have been extensively characterized with potencies ranging from 10.5 to 820.6 nM [1]. Including this compound in nuclear receptor screening panels—alongside its 2-thienyl regioisomer comparator—enables the systematic exploration of thiophene attachment geometry on target engagement, selectivity, and off-target profiles. This is particularly relevant for programs seeking to differentiate from existing RORγt intellectual property or to identify regioisomer-specific pharmacology.

Epigenetic Drug Discovery: Thioether-Containing Scaffold as a Non-Carboxamide LSD1/HDAC Starting Point

The cyclopropyl-amide dual LSD1/HDAC inhibitor space is heavily patented (Jubilant Epicore, US11352322B2), with extensive claims covering carboxamide-linked aryl-cyclopropyl scaffolds [1]. The target compound's thioether linker presents a chemically distinct zinc-binding region geometry and electronic profile not encompassed by these existing composition-of-matter claims. Screening this compound in LSD1 and HDAC biochemical assays may reveal novel inhibition modes or selectivity windows inaccessible to the carboxamide series, and any identified activity would likely fall outside existing patent scope.

Structure-Activity Relationship (SAR) Expansion Around the Cyclopropane-Constrained Linker Pharmacophore

The (1-thiophen-3-ylcyclopropyl)methanamine motif provides a rigid, spatially defined presentation of the thiophene ring. Published SAR demonstrates that cyclopropyl constraint can improve target potency by 2- to >60-fold relative to flexible linkers [1]. For medicinal chemistry programs exploring constrained amine pharmacophores—whether targeting GPCRs, kinases, or epigenetic enzymes—this compound serves as a distinctive building block for fragment-based screening or scaffold-hopping campaigns, with the 3-thienyl geometry offering a vector angle unavailable from the more common 2-thienyl or phenyl cyclopropyl variants.

Thioether Metabolic Stability Profiling: Comparative Assessment Against Ether and Methylene Analogs

The thioether linker in the target compound (MW 321.43) distinguishes it from structurally catalogued ether (CAS 2415561-75-8, MW 305.37) and methylene (CAS 2415492-01-0, MW 303.4) analogs [1][2]. A focused panel comparing these three linker variants in human liver microsome stability assays, CYP450 isoform profiling, and plasma protein binding measurements would generate directly actionable data on the metabolic consequences of the sulfur-for-oxygen/carbon substitution—data that are currently absent from the public domain. Such head-to-head data would enable evidence-based selection among these commercially available analogs for lead optimization programs.

Quote Request

Request a Quote for 2-(4-Fluorophenyl)sulfanyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.